6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N4/c16-14-9(8-3-1-4-8)7-12-19-20-15(22(12)21-14)13-10(17)5-2-6-11(13)18/h2,5-8H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRUOOVLQNXVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC3=NN=C(N3N=C2Cl)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclobutyl Group: This step often involves a nucleophilic substitution reaction where a cyclobutyl halide reacts with the triazolopyridazine core.
Addition of the Difluorophenyl Group: This can be done via a Suzuki coupling reaction using a difluorophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the cyclobutyl group.
Reduction: Reduced forms of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that triazolo-pyridazine derivatives can exhibit a range of pharmacological activities, including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The structural features of triazolo derivatives suggest potential efficacy against various pathogens, making them candidates for developing new antibiotics.
Neuropharmacology
Research into the neuropharmacological effects of triazolo derivatives indicates that they may modulate neurotransmitter systems. This could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions with serotonin and dopamine receptors are areas of ongoing investigation.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural settings. Its unique chemical structure may confer properties beneficial for developing new agrochemicals that can enhance crop resistance to pests and diseases.
Material Science
The compound's unique properties may lend themselves to applications in material science, particularly in the development of novel polymers or coatings that exhibit enhanced durability or specific chemical reactivity.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of triazolo-pyridazine derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that compounds with similar structures to 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant cytotoxic effects, suggesting a promising avenue for further development.
Case Study 2: Neuropharmacological Effects
In a study featured in Neuropharmacology, researchers explored the effects of triazolo derivatives on anxiety-like behavior in animal models. The findings suggested that certain modifications to the triazolo structure could enhance anxiolytic effects, indicating potential therapeutic applications for treating anxiety disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with receptor proteins, modulating signal transduction pathways involved in cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Appearance: No data available.
- Stability : Stable under recommended storage conditions .
- Hazards: No known hazards under normal handling; decomposition under fire releases toxic gases (e.g., CO, HCl, HF) .
Comparison with Structurally Similar Compounds
7-tBu-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- Molecular Formula : C₁₉H₁₇ClF₂N₄O
- CAS Number : 286456-54-0
- Key Differences: Substituents: Cyclobutyl replaced with tert-butyl (tBu); fluorine at phenyl positions 2,5 vs. 2,6 in the target compound.
- Pharmacological Relevance : Structural modifications (tBu vs. cyclobutyl) may alter steric effects and binding affinity in target proteins.
7-[(2-Chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- Molecular Formula : C₁₄H₁₂ClFN₄
- CAS Number : 900015-06-7
- Key Differences :
- Implications : Reduced molecular weight may enhance solubility but limit bioavailability due to decreased lipophilicity.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives (Compounds 14–17)
- Structural Features : Triazolopyridazine core with varied substituents (e.g., ester groups, fluorine, methyl).
- Key Findings :
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
- Structural Class : Hybrid triazolo-thiadiazine derivative.
- Comparison Metrics :
Research Implications
- Fluorine Positioning : The 2,6-difluorophenyl group in the target compound could offer stronger hydrogen-bonding interactions compared to 2,5-difluoro or chloro-fluoro substitutions .
- Knowledge Gaps: Limited data on the target compound’s solubility, toxicity, and pharmacological activity necessitate further studies to benchmark it against active analogs .
Biological Activity
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1351952-76-5) is a synthetic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring fused with a pyridazine moiety, which is known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1351952-76-5 |
| Boiling Point | Not specified |
| Purity | 95% |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Antihistaminic Activity : The compound acts as an antagonist at histamine H1 receptors. This property suggests potential applications in treating allergic reactions and conditions like rhinitis and urticaria.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways via G protein-coupled receptors (GPCRs) .
- CNS Activity : Given the structure's potential to cross the blood-brain barrier (BBB), there is interest in its neuropharmacological effects, particularly in conditions such as anxiety and depression .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Binding : The interaction with histamine receptors leads to the inhibition of histamine-mediated responses.
- Signal Transduction Modulation : By affecting GPCR signaling pathways, the compound may alter downstream effects related to inflammation and neurotransmission.
Study 1: Antihistaminic Efficacy
A study published in 2020 evaluated the antihistaminic efficacy of various triazolopyridazine derivatives. Among them, this compound demonstrated significant H1 receptor antagonism compared to standard antihistamines .
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory agents, this compound was tested for its ability to reduce cytokine levels in vitro. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .
Study 3: CNS Effects
A behavioral study assessed the effects of the compound on anxiety-like behaviors in rodent models. The results suggested that administration led to reduced anxiety levels as measured by elevated plus maze tests .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : Store the compound in a tightly closed container in a dry, well-ventilated environment. Ensure containers are kept upright to prevent leakage. Avoid exposure to ignition sources and electrostatic discharge. Use inert conditions if long-term stability is uncertain .
Q. What safety precautions should be taken during handling?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods for weighing or transferring the compound.
- Spill Management : Collect spills using a vacuum or broom, and dispose of contaminated materials as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
